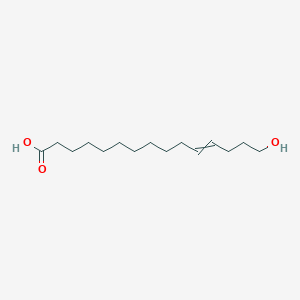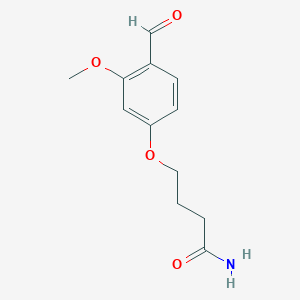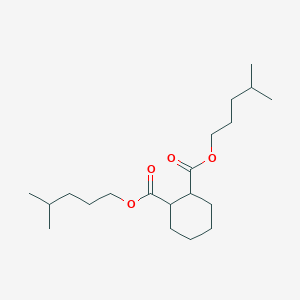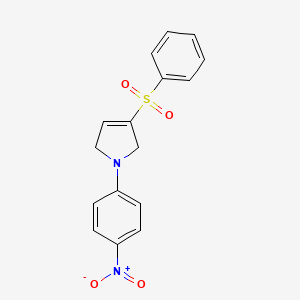![molecular formula C16H10Cl2N4O5 B14257271 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole CAS No. 207232-76-6](/img/structure/B14257271.png)
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The presence of chloromethyl and nitrophenyl groups further enhances its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-(chloromethyl)-5-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Dehydrating Agents: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(chloromethyl)-1-methoxy-4-octyloxybenzene
- 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene
- 2,5-Bis(aminomethyl)furan
Uniqueness
Compared to similar compounds, 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole stands out due to its unique combination of chloromethyl and nitrophenyl groups attached to the oxadiazole ring
Eigenschaften
CAS-Nummer |
207232-76-6 |
|---|---|
Molekularformel |
C16H10Cl2N4O5 |
Molekulargewicht |
409.2 g/mol |
IUPAC-Name |
2,5-bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H10Cl2N4O5/c17-7-9-1-3-11(21(23)24)5-13(9)15-19-20-16(27-15)14-6-12(22(25)26)4-2-10(14)8-18/h1-6H,7-8H2 |
InChI-Schlüssel |
LCYWFESIRBERQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)



